3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 3-bromomethylbenzonitrile under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. .
Scientific Research Applications
3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its potential anti-Parkinson’s activity is attributed to its agonistic effect on dopamine receptors. The compound can cross the blood-brain barrier due to its high log P value, allowing it to exert its effects on the central nervous system .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 3-(5-bromo-2,3-dimethoxyphenyl)-1,2,4-oxadiazole
- 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]acetohydrazide . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 3-({[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H15N3O3S/c1-22-14-6-7-15(16(9-14)23-2)17-20-21-18(24-17)25-11-13-5-3-4-12(8-13)10-19/h3-9H,11H2,1-2H3 |
InChI Key |
CPYNVUJDCUEJNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.